5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
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Overview
Description
5-(((3,4-Dichlorophenyl)thio)methyl)isoxazol-3(2H)-one is a chemical compound characterized by the presence of a dichlorophenyl group attached to a thioether linkage, which is further connected to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3,4-Dichlorophenyl)thio)methyl)isoxazol-3(2H)-one typically involves the reaction of 3,4-dichlorothiophenol with an appropriate isoxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the thioether linkage. The reaction mixture is then heated to promote the cyclization and formation of the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(((3,4-Dichlorophenyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the isoxazole ring or to modify the dichlorophenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced isoxazole derivatives or modified dichlorophenyl groups.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
5-(((3,4-Dichlorophenyl)thio)methyl)isoxazol-3(2H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(((3,4-Dichlorophenyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(((3,4-Dichlorophenyl)thio)methyl)isoxazole
- 5-(((3,4-Dichlorophenyl)thio)methyl)oxazole
- 5-(((3,4-Dichlorophenyl)thio)methyl)thiazole
Uniqueness
5-(((3,4-Dichlorophenyl)thio)methyl)isoxazol-3(2H)-one is unique due to its specific combination of a dichlorophenyl group, thioether linkage, and isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
89660-85-5 |
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Molecular Formula |
C10H7Cl2NO2S |
Molecular Weight |
276.14 g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)sulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H7Cl2NO2S/c11-8-2-1-7(4-9(8)12)16-5-6-3-10(14)13-15-6/h1-4H,5H2,(H,13,14) |
InChI Key |
GLAXCEJLLOFODY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SCC2=CC(=O)NO2)Cl)Cl |
Origin of Product |
United States |
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